N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery and development
Preparation Methods
The synthesis of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methoxybenzyl group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide and a base.
Attachment of the methoxyphenoxyacetamide moiety: This step involves the reaction of the pyrazole derivative with a methoxyphenoxyacetic acid derivative in the presence of a coupling agent such as EDCI or DCC.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug development for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .
Comparison with Similar Compounds
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide can be compared with other similar compounds, such as:
N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar pyrazole core but differs in the substituents attached to the pyrazole ring.
1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound contains a triazole ring instead of a pyrazole ring and has different pharmacological properties.
N-[1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide: This compound has a bromophenyl group and a chromenyl moiety, making it structurally distinct from the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C20H21N3O4/c1-25-16-9-7-15(8-10-16)13-23-19(11-12-21-23)22-20(24)14-27-18-6-4-3-5-17(18)26-2/h3-12H,13-14H2,1-2H3,(H,22,24) |
InChI Key |
WDHREWJIHGGIEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
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